What is Ropinirole-d7 HCl and its primary use in research?
What is Ropinirole-d7 HCl and its primary use in research?
Technical Guide: Ropinirole-d7 HCl in Bioanalytical Quantitation
Abstract This technical guide details the physicochemical properties, mechanism of action, and experimental application of Ropinirole-d7 Hydrochloride (HCl) in pharmaceutical research. As the stable isotope-labeled analog of the non-ergoline dopamine agonist Ropinirole, this compound serves as the definitive Internal Standard (IS) for quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document provides a validated workflow for researchers aiming to eliminate matrix effects and ionization variability in pharmacokinetic (PK) and therapeutic drug monitoring (TDM) studies.
Introduction: The Role of Stable Isotope Dilution
In the quantification of low-abundance drugs like Ropinirole in complex biological matrices (plasma, urine, brain homogenate), external calibration often fails to account for extraction losses and ion suppression. Ropinirole-d7 HCl addresses this by functioning as a surrogate analyte.
Ropinirole-d7 HCl differs from the therapeutic drug only by the substitution of seven hydrogen atoms with deuterium isotopes on the propyl side chains. This modification increases the molecular weight by 7 Daltons (mass shift) while retaining near-identical chromatographic retention and extraction properties. This "co-elution" is critical: the IS experiences the exact same matrix environment as the analyte at the moment of ionization, allowing for precise mathematical correction of signal variability.
Chemical Identity & Physical Properties
Table 1: Physicochemical Profile of Ropinirole-d7 HCl
| Property | Specification |
| Chemical Name | 4-[2-(Dipropyl-d7-amino)ethyl]-1,3-dihydro-2H-indol-2-one hydrochloride |
| CAS Number | 1261396-31-9 |
| Molecular Formula | C₁₆H₁₇D₇N₂O[1][2][3][4][5][6][7][8][9] · HCl |
| Molecular Weight | 303.88 g/mol (Free base equivalent varies) |
| Appearance | Off-white to pale yellow solid |
| Solubility | DMSO (>20 mg/mL), Methanol, Water (~10 mg/mL) |
| Storage | -20°C (Desiccated); Protect from light |
| Isotopic Purity | ≥ 99% deuterated forms (d1-d7) |
Mechanism of Action: Matrix Effect Compensation
The primary challenge in LC-MS/MS bioanalysis is the Matrix Effect —the alteration of ionization efficiency by co-eluting phospholipids or salts. Ropinirole-d7 mitigates this via the principle of Stable Isotope Dilution Assay (SIDA) .
Diagram 1: Mechanism of Internal Standard Correction
This diagram illustrates how the IS compensates for signal suppression/enhancement.
Caption: The parallel processing of Analyte and IS ensures that any loss in extraction or ionization affects both equally, cancelling out errors in the final ratio calculation.
Experimental Protocol: LC-MS/MS Quantification
The following protocol is a synthesized standard operating procedure (SOP) based on validated bioanalytical methods [1, 2].
Preparation of Standards[10][11]
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Stock Solution: Dissolve 1 mg Ropinirole-d7 HCl in 1 mL DMSO or Methanol to yield a 1 mg/mL stock. Store at -20°C.
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Working IS Solution: Dilute stock with 50:50 Methanol:Water to a concentration of 50 ng/mL . This solution must be added to every sample, standard, and QC.
Sample Extraction (Liquid-Liquid Extraction)
Rationale: LLE is preferred over protein precipitation to remove phospholipids that cause ion suppression.
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Aliquot: Transfer 100 µL of plasma into a clean tube.
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Spike: Add 20 µL of Working IS Solution (Ropinirole-d7) . Vortex for 10 sec.
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Basify: Add 50 µL of 0.1 M NaOH (to ensure the drug is in non-ionized form for organic extraction).
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Extract: Add 1 mL Ethyl Acetate . Vortex vigorously for 5 mins.
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Separate: Centrifuge at 10,000 rpm for 5 mins at 4°C.
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Dry: Transfer the organic (upper) layer to a new tube and evaporate to dryness under nitrogen at 40°C.
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Reconstitute: Dissolve residue in 100 µL Mobile Phase. Inject 5-10 µL into LC-MS/MS.
LC-MS/MS Conditions[4]
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Column: C18 Reverse Phase (e.g., Waters XBridge or Agilent Zorbax), 3.5 µm, 2.1 x 50 mm.
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Mobile Phase: Isocratic elution (60:40) of Acetonitrile : 10mM Ammonium Acetate (pH 4.0).
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Flow Rate: 0.3 mL/min.
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Ion Source: Electrospray Ionization (ESI) Positive Mode.
MRM Transitions (Quantification):
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Analyte (Ropinirole): m/z 261.2 → 114.1
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Internal Standard (Ropinirole-d7): m/z 268.2 → 121.1
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Note: The +7 Da shift is maintained in the fragment ion, confirming the label is on the stable propyl moiety.
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Diagram 2: Analytical Workflow
Visualizing the step-by-step laboratory process.
Caption: End-to-end workflow from biological matrix to quantitative data generation.
Data Interpretation & Validation
To ensure scientific integrity, the assay must meet acceptance criteria derived from FDA/EMA Bioanalytical Method Validation guidelines.
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Linearity: The calibration curve (Ratio of Analyte Area/IS Area vs. Concentration) should have an
. -
Accuracy: Calculated concentrations of Quality Control (QC) samples must be within ±15% of the nominal value (±20% for LLOQ).
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Precision: The Coefficient of Variation (%CV) for replicate injections must be <15%.
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IS Response: The peak area of Ropinirole-d7 should be consistent across all samples (typically within ±20% of the mean IS response in standards). Drastic variation indicates matrix effects or extraction errors.
Handling & Stability
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Light Sensitivity: Ropinirole derivatives are light-sensitive. Handle under yellow light if possible, or use amber glassware.
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Solution Stability: Stock solutions in DMSO/Methanol are stable for months at -20°C. Aqueous working solutions should be prepared fresh or stored no longer than 24 hours at 4°C due to potential hydrolysis or adsorption [3].
References
-
Bhatt, J., et al. (2006). Rapid and sensitive liquid chromatography-mass spectrometry method for determination of ropinirole in human plasma. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Ropinirole-d7 (hydrochloride) - Biochemicals - CAT N°: 31689 [bertin-bioreagent.com]
- 4. Rapid and sensitive liquid chromatography-mass spectrometry method for determination of ropinirole in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Ropinirole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. An In-depth Analysis of Ropinirole's R&D Progress and Mechanism of Action on Drug Targets [synapse.patsnap.com]
